molecular formula C18H14N4O2S3 B2818930 N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide CAS No. 864922-79-2

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide

Cat. No.: B2818930
CAS No.: 864922-79-2
M. Wt: 414.52
InChI Key: RYLZSIGPHBJZQB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a synthetic hybrid compound designed for research applications, incorporating two pharmaceutically significant heterocyclic scaffolds: the benzothiazole and the 1,2,4-thiadiazole. The 1,3,4-thiadiazole moiety is a well-characterized pharmacophore known to exhibit a wide range of biological activities. Its derivatives have been extensively studied as anticonvulsant agents, with research indicating they may prevent abnormal neuronal firing in the brain via the GABA A pathway . This scaffold is also noted for its strong aromaticity and the presence of the =N-C-S- moiety, which contribute to low toxicity, high in vivo stability, and an ability to cross the blood-brain barrier, making it a valuable structure in central nervous system (CNS) research . Furthermore, the thiadiazole ring is a component in various compounds with reported anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities . Similarly, the 1,3-benzothiazole core is a privileged structure in medicinal chemistry. Its derivatives are frequently explored for their diverse pharmacological properties. The incorporation of a methoxyphenyl-substituted thiadiazole linked via a sulfanyl-acetamide bridge suggests potential for interaction with various biological targets. This specific molecular architecture, combining electron-donating groups and hydrophobic domains, aligns with established pharmacophoric patterns for bioactive compounds . This product is intended for research purposes by qualified personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S3/c1-24-12-8-6-11(7-9-12)16-21-18(27-22-16)25-10-15(23)20-17-19-13-4-2-3-5-14(13)26-17/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLZSIGPHBJZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the 1,2,4-thiadiazole ring: This can be done by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the two moieties: The benzo[d]thiazole and 1,2,4-thiadiazole rings can be linked via a thioether bond using a suitable coupling reagent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

Chemical Identification

  • IUPAC Name : N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-3-(4-methoxyphenyl)-4-oxophthalazine-1-carboxamide
  • CAS Number : Not specified in the sources.

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the 1,3-thiadiazole moiety demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The introduction of different substituents can enhance this activity significantly .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32.6 μg/mL
Compound BEscherichia coli47.5 μg/mL
Compound CCandida albicans25 μg/mL

Anticancer Activity

The compound has been explored for its potential as an anticancer agent. Studies have highlighted its cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer). The mechanism involves inducing apoptosis and increasing DNA fragmentation in cancer cells .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
MCF-7<10
HePG-2<15

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, compounds similar to N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide have been investigated for their anti-inflammatory and analgesic effects. The presence of the benzothiazole and thiadiazole rings enhances their interaction with biological targets involved in pain and inflammation pathways .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Receptor Binding Affinity

N-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide ()

  • Activity: Potent adenosine A3 receptor antagonist (Ki = 0.79 nM).
  • Structural Differences : Lacks the benzothiazole ring and sulfanyl acetamide linker present in the target compound.
  • Key Insight : The 4-methoxyphenyl group is critical for A3 receptor binding, but the absence of the benzothiazole moiety reduces off-target interactions, enhancing selectivity .

Comparison :

Compound Target Receptor Ki (nM) Key Structural Feature
Target Compound Not Reported N/A Benzothiazole + thiadiazole
N-[3-(4-MeO-Ph)-thiadiazole] Adenosine A3 0.79 4-MeO-Ph on thiadiazole

Anticancer Activity

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-MeO-Ph)-pyridin-3-yl]thiadiazol-2-yl}-acetamide (7d) ()

  • Activity : IC50 = 1.8 µM against Caco-2 colorectal cancer cells.
  • Structural Similarities : Shares the 4-methoxyphenyl group and thiadiazole core but incorporates a pyridine ring instead of benzothiazole.
  • Key Insight: The fluorophenoxy substitution enhances cytotoxicity, suggesting that electron-withdrawing groups improve anticancer potency .

Comparison :

Compound Cell Line IC50 (µM) Key Modification
Target Compound Not Tested N/A Benzothiazole linkage
Compound 7d Caco-2 1.8 Fluorophenoxy + pyridine

Antimicrobial Activity

2-[(5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-MeO-Ph)acetamide (2b) ()

  • Structural Differences : Replaces thiadiazole with oxadiazole and benzofuran instead of benzothiazole.
  • Key Insight : The 4-methoxyphenyl group synergizes with sulfur-containing heterocycles to disrupt microbial membranes .

N-Substituted Aryl-2-({4-[(substituted aryl)methyl]-5-(pyridin-4-yl)-triazol-3-yl}sulfanyl)acetamides ()

  • Activity : MIC = 8–32 µg/mL against E. coli and S. aureus.
  • Structural Similarities : Sulfanyl acetamide linker with pyridine substitution.
  • Key Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring enhance antimicrobial activity .

Comparison :

Compound MIC (µg/mL) Key Feature
Target Compound Not Tested Benzothiazole + 4-MeO-Ph
KA3 () 8–16 Pyridine + electron-withdrawing
2b () N/A Benzofuran-oxadiazole

Structural and Functional Contrasts

  • Benzothiazole vs. Other Heterocycles : The benzothiazole moiety in the target compound may improve membrane permeability compared to pyridine () or oxadiazole () analogs.
  • Role of 4-Methoxyphenyl: While this group enhances adenosine A3 binding (), its electron-donating nature contrasts with antimicrobial compounds where electron-withdrawing groups are preferred ().
  • Sulfanyl Acetamide Linker : This bridge is conserved in multiple analogs () and likely contributes to hydrogen bonding or sulfur-mediated interactions.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide is a compound that belongs to the class of benzothiazoles and thiadiazoles, known for their diverse biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C23H20N2O4SC_{23}H_{20}N_2O_4S with a molecular weight of 420.5 g/mol. The IUPAC name reflects its complex structure, incorporating both benzothiazole and thiadiazole moieties.

PropertyValue
Molecular FormulaC23H20N2O4SC_{23}H_{20}N_2O_4S
Molecular Weight420.5 g/mol
IUPAC NameN-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide
InChI KeyJHSBOTOGVJMYJQ-UHFFFAOYSA-N

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the thiadiazole and benzothiazole scaffolds. For instance, derivatives of thiadiazoles have shown significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : A review highlighted that many thiadiazole derivatives exhibited potent cytotoxicity against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HEPG2 (liver cancer). For example, a compound similar to our target showed an IC50 value of 10.28 µg/mL against HEPG2 cells .
  • Mechanism of Action : The mechanism often involves inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation. Molecular docking studies indicated that these compounds bind effectively to FAK, disrupting its function and leading to reduced cell viability .

Antimicrobial Activity

The benzothiazole and thiadiazole frameworks are also known for their antimicrobial properties:

  • Antibacterial Effects : Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfur atom in the thiadiazole ring enhances the interaction with bacterial enzymes, leading to effective inhibition .
  • Antifungal Activity : Some derivatives have shown promise as antifungal agents, effectively inhibiting the growth of various fungal pathogens. This activity is attributed to their ability to disrupt fungal cell membrane integrity .

Case Studies

  • Thiadiazole Derivatives : A study reported on a series of 1,3,4-thiadiazole derivatives that were synthesized and evaluated for their anticancer activity. The most potent compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
  • Benzothiazole Compounds : Another research focused on benzothiazole derivatives found that they possess significant antiproliferative effects on multiple cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(1,3-benzothiazol-2-yl)-2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide?

Synthesis typically involves multi-step reactions with precise control of:

  • Temperature : Reactions often proceed at 60–90°C for thiadiazol-5-yl sulfanyl coupling steps.
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Base catalysts like triethylamine or K₂CO₃ facilitate nucleophilic substitution at the sulfur atom.
  • Monitoring : Use HPLC or TLC to track reaction progress and confirm intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxyphenyl, benzothiazole, and thiadiazole moieties. Key signals include aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–S/S–N bonds at 500–700 cm⁻¹) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH Stability : The compound is stable in neutral to mildly acidic conditions (pH 5–7) but degrades in strongly alkaline media due to hydrolysis of the acetamide group.
  • Thermal Stability : Decomposition occurs above 150°C, requiring storage at 4°C for long-term preservation. Stability studies should use accelerated aging tests (e.g., 40°C/75% RH for 3 months) to simulate shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assay models?

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell line viability, enzyme concentrations).
  • Orthogonal Assays : Cross-validate using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization).
  • Pharmacokinetic Profiling : Assess bioavailability and metabolism differences (e.g., CYP450 interactions) that may explain variability .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?

  • Systematic Substitution : Modify the 4-methoxyphenyl or benzothiazole groups to evaluate electronic/hydrophobic effects.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase inhibitors).
  • In Vitro Screening : Prioritize derivatives with IC₅₀ values <10 μM in enzyme inhibition assays (e.g., COX-2, EGFR) .

Q. What methodologies are critical for assessing the compound’s potential in materials science applications?

  • Electrochemical Analysis : Cyclic voltammetry to determine redox activity for semiconductor applications.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for material durability.
  • X-ray Crystallography : Resolve solid-state packing to correlate structure with charge transport properties .

Q. How can researchers address challenges in scaling up synthesis while maintaining purity?

  • Continuous Flow Reactors : Improve yield consistency and reduce side reactions compared to batch processes.
  • Purification Optimization : Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile).
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be interpreted?

  • Solvent Variability : Solubility in DMSO may vary due to residual water content; use Karl Fischer titration to confirm solvent dryness.
  • Polymorphism : Crystallize the compound under controlled conditions (e.g., slow evaporation) to isolate dominant polymorphic forms.
  • Aggregation Studies : Dynamic light scattering (DLS) can detect nanoaggregates that artificially reduce apparent solubility .

Q. What experimental approaches mitigate false positives in antimicrobial assays?

  • Cytotoxicity Controls : Test compound toxicity against mammalian cells (e.g., HEK293) to distinguish antimicrobial vs. cytotoxic effects.
  • Efflux Pump Inhibitors : Co-administer with verapamil (a P-gp inhibitor) to rule out bacterial efflux-mediated resistance.
  • Time-Kill Assays : Confirm concentration-dependent bactericidal activity over 24 hours .

Methodological Best Practices

Q. What are the key considerations for designing in vivo efficacy studies?

  • Dosing Regimen : Optimize based on pharmacokinetic data (e.g., t₁/₂ = ~6 hours suggests bid dosing).
  • Disease Models : Use validated models (e.g., carrageenan-induced inflammation for anti-exudative activity).
  • Biomarker Analysis : Quantify inflammatory markers (e.g., TNF-α, IL-6) to correlate efficacy with molecular targets .

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